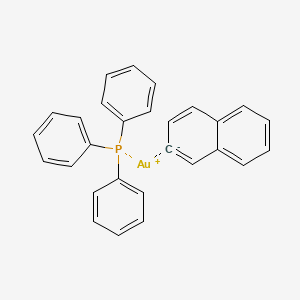
2-Naphthalenyl(triphenylphosphine)gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenyl(triphenylphosphine)gold: is an organometallic compound that consists of a gold atom coordinated to a triphenylphosphine ligand and a 2-naphthalenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenyl(triphenylphosphine)gold typically involves the reaction of a gold precursor, such as gold chloride, with triphenylphosphine and 2-naphthalenylboronic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and microfluidic systems could be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Naphthalenyl(triphenylphosphine)gold can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to form gold nanoparticles.
Substitution: The triphenylphosphine ligand can be substituted with other ligands, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under mild conditions.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Gold nanoparticles.
Substitution: New gold complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenyl(triphenylphosphine)gold has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as hydrogenation and cross-coupling reactions.
Materials Science: The compound is employed in the synthesis of gold nanoparticles, which have applications in electronics, optics, and sensing.
Medicine: Gold complexes, including this compound, are being investigated for their potential anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-Naphthalenyl(triphenylphosphine)gold involves its interaction with various molecular targets. The gold atom can coordinate with sulfur-containing biomolecules, such as cysteine and glutathione, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects in treating diseases like cancer and infections .
Vergleich Mit ähnlichen Verbindungen
- Triphenylphosphine gold(I) chloride
- Triphenylphosphine gold(I) cyanide
- Triphenylphosphine gold(I) thiolate
Comparison: 2-Naphthalenyl(triphenylphosphine)gold is unique due to the presence of the 2-naphthalenyl group, which can enhance its stability and reactivity compared to other triphenylphosphine gold(I) complexes. This structural difference can lead to variations in catalytic activity, biological interactions, and overall chemical behavior .
Eigenschaften
Molekularformel |
C28H22AuP |
|---|---|
Molekulargewicht |
586.4 g/mol |
IUPAC-Name |
gold(1+);2H-naphthalen-2-ide;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C10H7.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;/h1-15H;1-3,5-8H;/q;-1;+1 |
InChI-Schlüssel |
UPVVYXIZMRUEBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2C=[C-]C=CC2=C1.[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


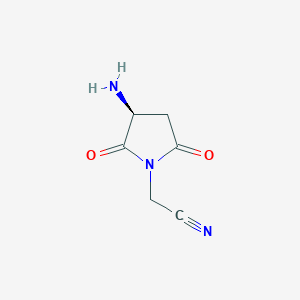

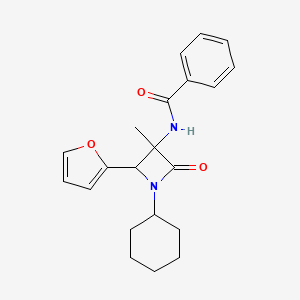
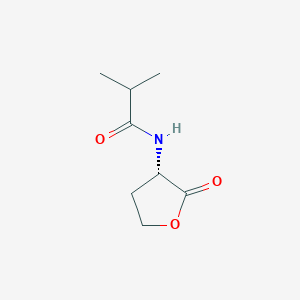

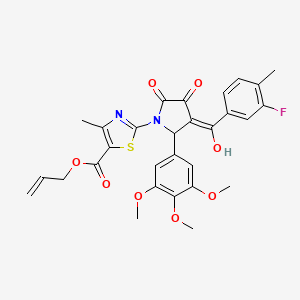


![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
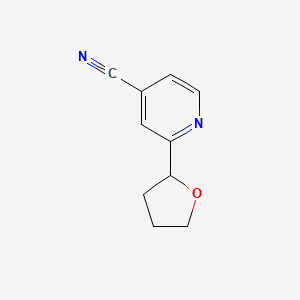
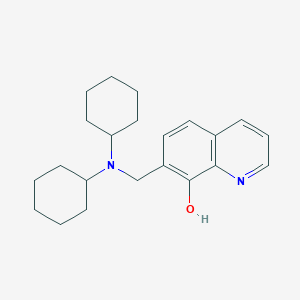
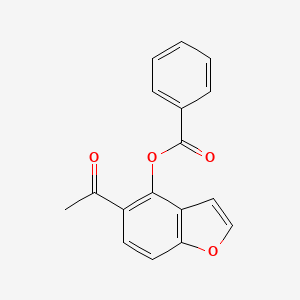
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)
![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)
